molecular formula C6H11N3O B1338873 5-Tert-butyl-1,2,4-oxadiazol-3-amine CAS No. 91362-43-5

5-Tert-butyl-1,2,4-oxadiazol-3-amine

Cat. No. B1338873
CAS RN: 91362-43-5
M. Wt: 141.17 g/mol
InChI Key: VAYGOKAONCMZCM-UHFFFAOYSA-N
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Description

The compound 5-Tert-butyl-1,2,4-oxadiazol-3-amine is a derivative of the 1,2,4-oxadiazole family, which is known for its diverse chemical properties and potential applications in various fields, including medicinal chemistry. The tert-butyl group attached to the oxadiazole ring can influence the compound's physical and chemical properties, as well as its reactivity.

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives often involves the functionalization of precursor molecules through various chemical reactions. For instance, the tert-butyl nitrite (TBN) mediated synthesis of 3-aryl-1,2,4-oxadiazol-5(4H)-ones from terminal aryl alkenes has been reported, which proceeds via a biradical reaction intermediate and involves multiple sp2 C-H bond functionalizations . Similarly, the synthesis of related compounds, such as 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, has been achieved through reduction reactions and characterized by single-crystal X-ray diffraction . These methods highlight the versatility of synthetic approaches for tert-butyl-substituted oxadiazoles.

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is often elucidated using techniques such as X-ray crystallography. For example, the crystal structure of a related compound, 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, was determined to belong to the orthorhombic space group, with specific lattice parameters and exhibiting intermolecular hydrogen bonds and π-interactions . These structural features can significantly affect the compound's stability and reactivity.

Chemical Reactions Analysis

The reactivity of 1,2,4-oxadiazole derivatives with various reagents can lead to the formation of different products. For instance, the reaction of 3,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines under different conditions yielded 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles . The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome and yield of these reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by their molecular structure. The synthesis of tertiary amides from cyclic amines and 3-[3-phenyl-1,2,4-oxadiazol-5-yl]propionoyl chloride has been described, with the structures inferred from NMR spectroscopy and supported by semi-empirical and ab initio calculations . These studies provide insights into the stable molecular conformations and potential reactivity patterns of the compounds.

Scientific Research Applications

  • Synthesis and Antitumor Activity :

    • Novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties were synthesized. These compounds demonstrated significant antitumor activity against a panel of 11 cell lines in vitro, with compound 7 showing potent efficacy (Maftei et al., 2013).
  • Fluorescence Properties :

    • The synthesis and characterization of 1,3,4-oxadiazole derivatives revealed their unique fluorescence properties. These compounds displayed significant single-photon and two-photon excited fluorescence, making them potential candidates for applications in fluorescence technologies (Huang Wei, 2007).
  • Chemical Synthesis and Reactions :

    • Research on new 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine derivatives emphasized their biological significance and diverse chemical reactivity, indicating potential for further exploration in medicinal chemistry (Salama, 2020).
  • Photochemistry and Synthesis :

    • The photochemistry of some 1,2,4-oxadiazole derivatives was explored, providing insights into the synthesis of fluorinated 1,3,4-oxadiazoles and 1,2,4-triazoles, useful for various chemical applications (Pace et al., 2004).
  • Antiviral and Insecticidal Activity :

    • New 1-tert-butyl-5-amino-4-pyrazole bioxadiazole sulfide derivatives containing a 1,3,4-oxadiazole moiety were synthesized and found to exhibit excellent protective activity against Tobacco Mosaic Virus (TMV) and certain insecticidal activity (Yang et al., 2020).
  • Antioxidant Activity :

    • Synthesis of new 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties was undertaken, with these compounds showing significant antioxidant properties in assays, highlighting their potential in oxidative stress-related applications (Shakir et al., 2014).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed .

properties

IUPAC Name

5-tert-butyl-1,2,4-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-6(2,3)4-8-5(7)9-10-4/h1-3H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYGOKAONCMZCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Tert-butyl-1,2,4-oxadiazol-3-amine

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